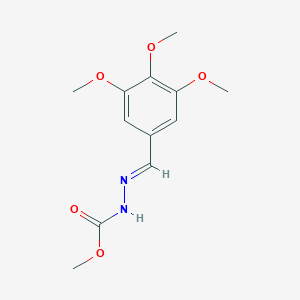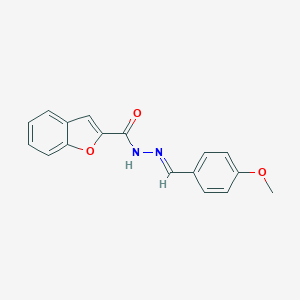![molecular formula C19H20N2O4S B323767 PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyacetyl group, an amino carbonothioyl group, and a benzoate ester, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, esterification with propanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl or benzoate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxyacetyl and benzoate groups.
Reduction: Reduced forms of the carbonothioyl and ester groups.
Substitution: Substituted phenoxyacetyl or benzoate derivatives.
Aplicaciones Científicas De Investigación
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetyl groups.
Benzoate esters: Compounds with similar benzoate ester groups.
Carbonothioyl compounds: Compounds with similar carbonothioyl groups.
Uniqueness
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H20N2O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
propyl 4-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-24-18(23)14-8-10-15(11-9-14)20-19(26)21-17(22)13-25-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H2,20,21,22,26) |
Clave InChI |
PZUFNVXDSJNYPA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-[(2-fluoro-5-nitroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B323685.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323687.png)
![2-[(Anilinocarbothioyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide](/img/structure/B323691.png)



![4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B323701.png)
![2-chloro-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B323702.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B323703.png)
![N-cyclohexyl-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B323705.png)

![Propyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B323707.png)
